REACTION_SMILES
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[Br:3][c:4]1[cH:5][cH:6][c:7]([CH:8]=[CH:9][C:10](=[O:11])[O:12][CH3:13])[cH:14][cH:15]1.[CH2:16]1[O:17][CH2:18][CH2:19][CH2:20]1.[CH3:1][Li:2].[Cu:21][I:22]>>[CH3:1][CH:8]([c:7]1[cH:6][cH:5][c:4]([Br:3])[cH:15][cH:14]1)[CH2:9][C:10](=[O:11])[O:12][CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C=Cc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]C
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Name
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[Cu]I
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cu]I
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Name
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Type
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product
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Smiles
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COC(=O)CC(C)c1ccc(Br)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |